![molecular formula C13H26ClN5O5 B12836578 N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride CAS No. 1025023-08-8](/img/structure/B12836578.png)
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is a synthetic compound used in various scientific research applications. It is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to the L-arginyl-glycine molecule. This compound is often used in peptide synthesis and other biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride typically involves the protection of the amino group of L-arginine with a Boc group, followed by coupling with glycine. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine. The reaction is usually carried out under nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The use of advanced chromatography methods, such as high-performance liquid chromatography (HPLC), is common in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine, trifluoroacetic acid (TFA), N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions include the deprotected amine form of the compound and various peptide derivatives when used in coupling reactions .
Wissenschaftliche Forschungsanwendungen
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Biochemical Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Medical Research: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of specialized peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride involves its role as a protected amino acid derivative. The Boc group protects the amino group of L-arginine, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the peptides synthesized using this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
- N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-D-tryptophan
- N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(2-propynyloxy)carbonyl]-L-lysine
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-L-arginyl-glycine hydrochloride is unique due to its specific combination of L-arginine and glycine, which makes it particularly useful in the synthesis of arginine-rich peptides. Its Boc protection allows for selective deprotection and subsequent reactions, making it a versatile tool in peptide chemistry .
Eigenschaften
CAS-Nummer |
1025023-08-8 |
|---|---|
Molekularformel |
C13H26ClN5O5 |
Molekulargewicht |
367.83 g/mol |
IUPAC-Name |
2-[[(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H25N5O5.ClH/c1-13(2,3)23-12(22)18-8(5-4-6-16-11(14)15)10(21)17-7-9(19)20;/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)(H4,14,15,16);1H/t8-;/m0./s1 |
InChI-Schlüssel |
LXAXUNQYMBWRLC-QRPNPIFTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


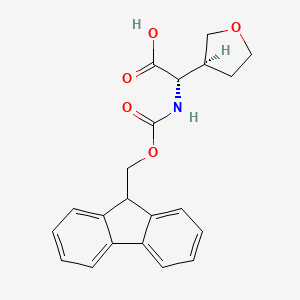
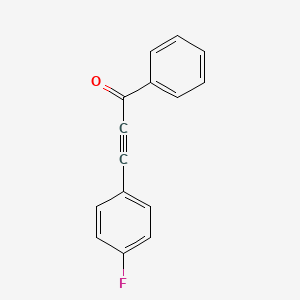

![6-Chloro-2-(pyridin-3-yl)imidazo[1,2-b]pyridazine](/img/structure/B12836525.png)
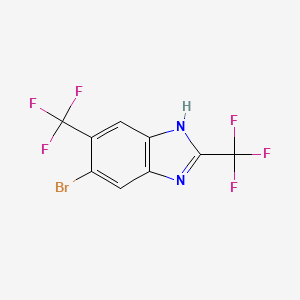
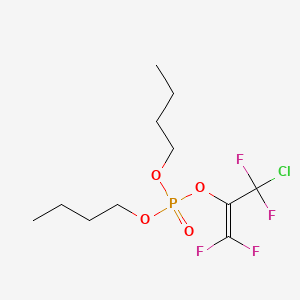

![2-[3-(Bromomethyl)phenyl]-4,5-diphenylthiazole](/img/structure/B12836556.png)
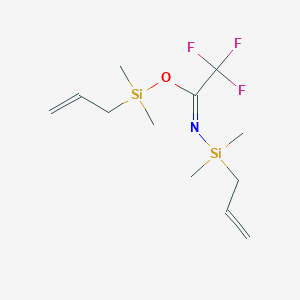



![Methyl 3-[1-(trifluoromethyl)vinyl]benzoate](/img/structure/B12836573.png)

